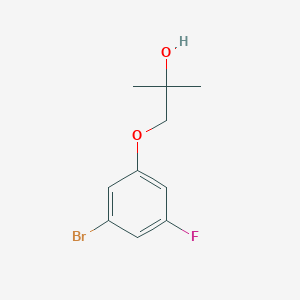

1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol

Description

1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol is a halogenated aromatic ether characterized by a 2-methylpropan-2-ol backbone linked to a 3-bromo-5-fluorophenoxy group. The bromine and fluorine substituents on the aromatic ring may influence electronic properties, solubility, and reactivity, making it a candidate for studying halogen effects in molecular design.

Propriétés

IUPAC Name |

1-(3-bromo-5-fluorophenoxy)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-10(2,13)6-14-9-4-7(11)3-8(12)5-9/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBUKMKLMFOCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC(=CC(=C1)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol typically involves the reaction of 3-bromo-5-fluorophenol with 2-methylpropan-2-ol in the presence of a suitable base and a catalyst. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Catalyst: Palladium on carbon (Pd/C)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 60-80°C

Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-one

Reduction: 1-(3-Fluorophenoxy)-2-methylpropan-2-ol

Substitution: 1-(3-Methoxy-5-fluorophenoxy)-2-methylpropan-2-ol

Applications De Recherche Scientifique

1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparaison Avec Des Composés Similaires

1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol (CAS 42831-91-4)

- Structure : Differs in substituents (5-fluoro and 2-methoxy groups) and lacks bromine.

- Molecular Formula : C₁₁H₁₅FO₂ (vs. C₁₀H₁₁BrF₂O₂ for the target compound).

- Molecular Weight : 198.23 g/mol (vs. 283.10 g/mol for the target).

- This may influence solubility and intermolecular interactions .

Thioether Analogs

1-((4-Bromophenyl)thio)-2-methylpropan-2-ol

- Structure : Replaces the oxygen atom in the ether linkage with sulfur.

- Spectroscopic Data :

- ¹H NMR : Two doublets (δ 7.30–7.50 ppm, aromatic H) and two methyl singlets (δ 1.40 ppm).

- ¹³C NMR : Aromatic carbons at δ 120–135 ppm; sulfur-linked carbon at δ 45 ppm.

1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol

- Structure : Chlorine replaces bromine on the aromatic ring.

- Molecular Weight : Lower (242.74 g/mol vs. 283.10 g/mol) due to chlorine’s smaller atomic mass.

- GC-MS : Base peak at m/z 215 (M⁺–CH₃), contrasting with bromine’s isotopic signature in mass spectra .

Disulfide Derivatives

1,2-Bis(4-bromophenyl)disulfane

- Structure: Contains a disulfide bond (S–S) instead of a propanol backbone.

- ¹H NMR : Aromatic protons as doublets (δ 7.20–7.60 ppm).

- Key Differences: The disulfide moiety introduces redox activity and higher molecular rigidity, which may limit conformational flexibility compared to the target compound’s ether-propanol structure .

Fluorinated Benzamide Derivatives

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Shares bromine and fluorine substituents but incorporates a trifluoropropoxy group and benzamide core.

- Synthesis : Prepared via coupling reactions involving halogenated anilines, highlighting the versatility of bromo-fluoro intermediates in complex molecule synthesis.

- Key Differences: The benzamide group introduces hydrogen-bonding capacity and planar geometry, contrasting with the propanol derivative’s aliphatic hydroxyl group .

Data Tables

Table 1. Structural and Spectroscopic Comparison of Key Analogs

Research Findings and Implications

- Halogen Effects : Bromine’s higher atomic mass and polarizability compared to chlorine or fluorine may enhance intermolecular interactions (e.g., halogen bonding) in the target compound, influencing crystallinity or binding affinity .

- Linkage Impact : Ether linkages (as in the target compound) generally offer better hydrolytic stability than thioethers, which are prone to oxidation .

Activité Biologique

1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a fluorine atom, and a phenoxy group, contributing to its unique reactivity and biological profile. Its molecular formula is C10H12BrFNO, with a molecular weight of approximately 277.12 g/mol.

The biological activity of 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.

- Receptor Modulation : It has the potential to modulate receptor activity, affecting cellular signaling pathways.

- Gene Expression Alteration : The compound may influence the transcription and translation of genes related to its biological effects.

Biological Activity

Research indicates that 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may have anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : The compound has been explored for its potential antimicrobial properties, which could be useful in treating infections.

In Vitro Studies

In vitro assays have demonstrated that 1-(3-Bromo-5-fluorophenoxy)-2-methylpropan-2-ol interacts with various biological targets:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Therapeutic Applications : A study explored its use as a therapeutic agent in models of inflammatory diseases, showing significant reductions in inflammatory markers.

- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, demonstrating notable antimicrobial activity compared to control groups.

Safety and Toxicity

While exploring its biological activity, safety assessments are crucial. The compound may exhibit toxicity under certain conditions:

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.